

A Comparative Guide to 2-Bromocyclopentanol and Other Bromohydrins in Synthetic Chemistry

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Compound of Interest

Compound Name: 2-Bromocyclopentanol

Cat. No.: B1604639

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For researchers, scientists, and professionals in drug development, the selection of appropriate intermediates is paramount to the success of a synthetic route. Bromohydrins, a class of compounds bearing both a bromine atom and a hydroxyl group on adjacent carbons, are versatile precursors, particularly in the synthesis of epoxides and other functionalized molecules. This guide provides an objective comparison of **2-bromocyclopentanol** with other commonly used bromohydrins, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in informed decision-making.

Performance Comparison of Bromohydrins

The utility of a bromohydrin in synthesis is often judged by the efficiency of its formation and the yield of its subsequent reactions, most notably the intramolecular cyclization to form an epoxide. This section compares **2-bromocyclopentanol** with its six-membered ring counterpart, 2-bromocyclohexanol, in these key transformations.

Table 1: Comparison of Bromohydrin Synthesis Yields

Starting Material	Brominating Agent	Product	Reported Yield (%)
Cyclopentene	N-Bromosuccinimide (NBS) in water	trans-2-Bromocyclopentanol	85% ^[1]
Cyclopentene Oxide	Dimethylbromosulphonium bromide	(+/-)-trans-2-Bromocyclopentanol	97% ^[1]
Cyclopentene Oxide	-	(1S,2R)-2-Bromocyclopentanol	98% ^{[1][2]}
Cyclohexene	N-Bromosuccinimide (NBS) in water	trans-2-Bromocyclohexanol	89% ^[3]
Cyclohexene Oxide	Hydrobromic acid	trans-2-Bromocyclohexanol	85% ^[4]

Table 2: Comparison of Epoxide Formation Yields from Bromohydrins

Bromohydrin	Base/Reagent	Epoxide	Reported Yield (%)
trans-2-Bromocyclopentanol	Base (unspecified)	Cyclopentene Oxide	High (quantitative data not specified)
trans-2-Bromocyclohexanol	Aqueous Ammonia	Cyclohexene Oxide	38.8% (43.3% starting material recovered) ^[3]
trans-2-Bromocyclohexanol	Method by Guss and Rosenthal	Cyclohexene Oxide	80% ^[3]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for laboratory success. The following are protocols for the synthesis of trans-2-bromocyclohexanol and its subsequent conversion to cyclohexene oxide, which can be adapted for the cyclopentyl system.

Synthesis of trans-2-Bromocyclohexanol from Cyclohexene

This procedure utilizes N-bromosuccinimide (NBS) as a safe and effective bromine source for the formation of the bromohydrin.^[5]^[6]

Materials:

- Cyclohexene
- N-Bromosuccinimide (NBS)
- Distilled water
- Diethyl ether
- Anhydrous sodium sulfate
- 250 mL Erlenmeyer flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, suspend 5.0 g (27.8 mmol) of N-bromosuccinimide (NBS) in 30 mL of distilled water.^[6]
- To this suspension, add 5.7 mL of cyclohexene and stir the mixture at room temperature.^[6] The reaction is typically complete when the solid NBS has disappeared.^[6]
- Transfer the reaction mixture to a separatory funnel and extract the organic product with diethyl ether (2 x 20 mL).^[6]
- Combine the organic layers and dry over anhydrous sodium sulfate.^[6]
- Filter to remove the drying agent and concentrate the solution using a rotary evaporator.^[6]

- Purify the crude trans-2-bromocyclohexanol by distillation under reduced pressure (boiling point approximately 61–62 °C at 2 mmHg).[6] An expected yield of up to 89% can be achieved.[3]

Synthesis of Cyclohexene Oxide from trans-2-Bromocyclohexanol

The intramolecular SN2 reaction of a trans-bromohydrin in the presence of a base affords the corresponding epoxide.

Materials:

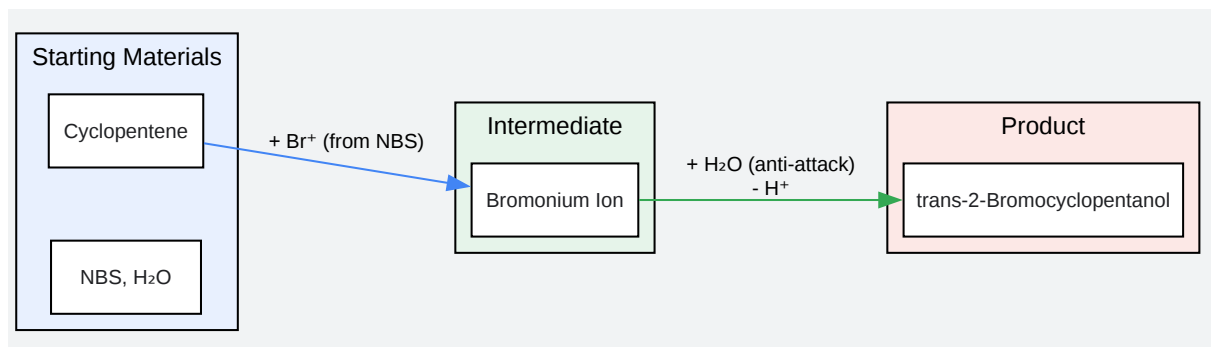
- trans-2-Bromocyclohexanol
- 28% Aqueous ammonia
- Diethyl ether
- Distillation apparatus

Procedure:

- In a stoppered flask, stir 35.8 g (0.200 mole) of trans-2-bromocyclohexanol with 20 mL (0.297 mole) of 28% aqueous ammonia at room temperature for 6 hours.[3]
- Decant the lower aqueous layer. Extract the aqueous layer with diethyl ether (3 x 10 mL).[3]
- Combine the organic extracts with the initial non-aqueous layer.[3]
- Dry the combined ether solution and then remove the solvent.
- Distill the residue to yield cyclohexene oxide (boiling point 130 °C).[3] This procedure has a reported yield of 38.8%, with 43.3% of the starting trans-2-bromocyclohexanol recovered.[3]

Mechanistic Insights and Logical Relationships

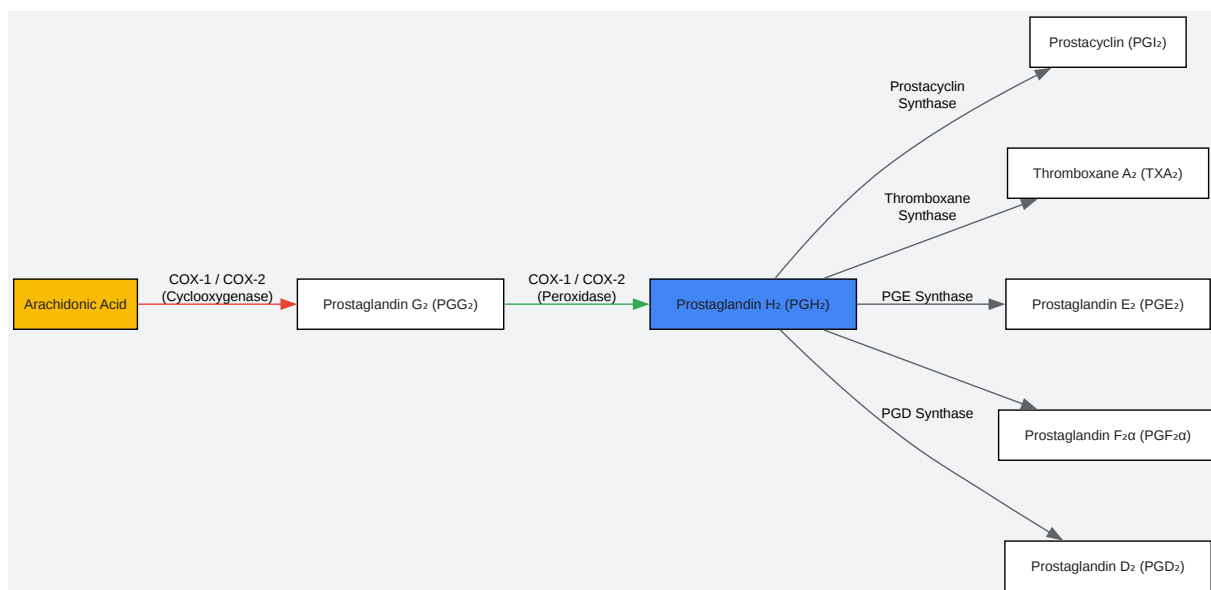
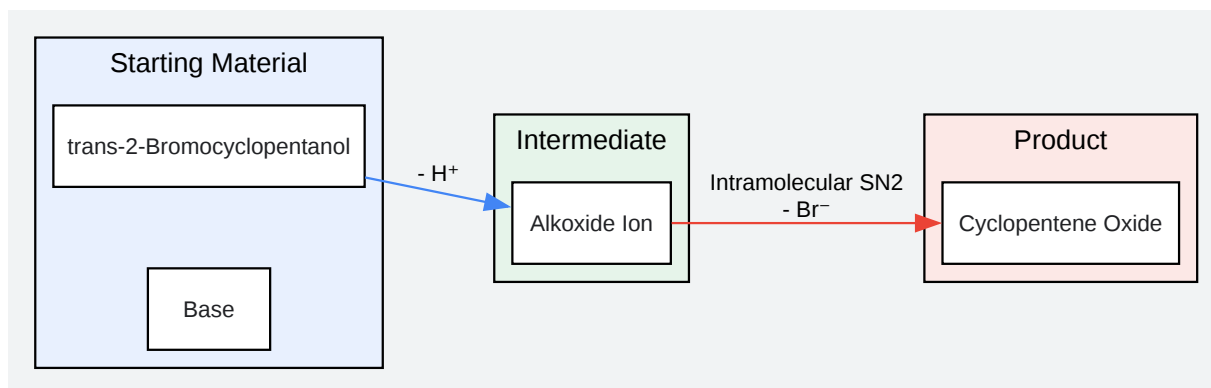
To visualize the key synthetic transformations and their stereochemical outcomes, the following diagrams are provided in DOT language.



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Caption: Formation of trans-**2-bromocyclopentanol** via a bromonium ion intermediate.

The formation of the trans product is a result of the anti-addition of the bromine and hydroxyl groups across the double bond.[5]



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